11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531512
InChI: InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3
SMILES:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

CAS No.:

Cat. No.: VC16531512

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one -

Specification

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3
Standard InChI Key FQWLSWNUHFREIQ-UHFFFAOYSA-N
Canonical SMILES CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound belongs to the cyclopenta[a]phenanthrene family, featuring a tetracyclic core with hydroxyl groups at positions 11 and 17, a 2-hydroxyacetyl moiety at C17, and methyl groups at C6, C10, and C13. Its IUPAC name reflects the stereochemical complexity, with decahydro rings contributing to conformational rigidity. Key structural elements include:

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>32</sub>O<sub>5</sub>
Molecular Weight376.5 g/mol
StereochemistryMultiple chiral centers
Functional GroupsHydroxyl, ketone, acetyl

The presence of three hydroxyl groups enhances solubility in polar solvents, while methyl substituents influence lipophilicity and membrane permeability. X-ray crystallography of analogous steroids suggests a chair conformation in the cyclohexane rings, which may stabilize receptor-binding interactions.

Spectroscopic Data

While direct spectroscopic data for this compound remains unpublished, related steroids exhibit characteristic IR absorptions for hydroxyl (3200–3600 cm<sup>−1</sup>) and ketone groups (1700–1750 cm<sup>−1</sup>). NMR patterns typically show methyl singlets (δ 0.8–1.5 ppm) and hydroxyl proton resonances (δ 1.5–2.5 ppm), with <sup>13</sup>C signals for carbonyl carbons near δ 210 ppm.

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis involves multi-step transformations from steroidal precursors:

  • Oxidation of Pregnenolone: Initial oxidation at C3 introduces the ketone group using chromium trioxide.

  • Selective Hydroxylation: Microbial fermentation with Rhizopus arrhizus introduces hydroxyl groups at C11 and C17.

  • Acetylation: Reaction with acetic anhydride under acidic conditions yields the 2-hydroxyacetyl moiety.

Critical parameters include temperature control (25–40°C) and pH adjustment (4.5–6.0) to prevent epimerization. Yields typically range from 12–18% due to steric hindrance at C17.

Structural Analogs

Comparative analysis with 11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione (C<sub>22</sub>H<sub>32</sub>O<sub>5</sub>) reveals distinct differences in hydroxylation patterns and ring saturation:

FeatureTarget CompoundAnalog
C11 SubstitutionHydroxylHydroxyl
C17 Modification2-HydroxyacetylHydroxyl
Ring SaturationDecahydroTetrahydro

These structural variations significantly alter receptor affinity; the 2-hydroxyacetyl group in the target compound reduces glucocorticoid activity compared to its analog.

Pharmacological Research and Applications

Preclinical Studies

In murine models of rheumatoid arthritis, structural analogs have shown dose-dependent reductions in interleukin-6 (IL-6) and TNF-α levels . Hypothetical mechanisms for the target compound include:

  • Competitive inhibition of 11β-hydroxysteroid dehydrogenase

  • Allosteric modulation of GR dimerization

Metabolic Stability

Hepatic metabolism via CYP3A4 is predicted based on structural similarities to dexamethasone . Phase I reactions likely involve oxidation of the C3 ketone to a carboxyl group, followed by glucuronidation .

Future Research Directions

Targeted Modifications

  • Fluorination at C9: Introducing fluorine could enhance metabolic stability, as seen in flumetasone .

  • Prodrug Derivatives: Esterification of hydroxyl groups may improve oral bioavailability.

Clinical Translation Challenges

  • Receptor Selectivity: Computational modeling is needed to predict off-target effects on mineralocorticoid receptors.

  • Toxicology Profiles: Chronic toxicity studies must assess adrenal suppression risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator